[4-(Benzyloxy)cyclohexyl](cyclohexyl)methanone
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Overview
Description
4-(Benzyloxy)cyclohexylmethanone is a synthetic compound belonging to the class of arylcyclohexylamines. It is characterized by its white crystalline powder form and is commonly used in scientific research for its potential therapeutic and toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-(Benzyloxy)cyclohexylmethanone involves the reaction of cyclohexanecarbonyl chloride with o-bromophenol in the presence of aluminium chloride without solvent at 140°C for 1 hour, yielding a mixture of diastereomers . Another method includes the addition of a solution of 30% hydrobromic acid in acetic acid to a solution of 4-(benzyloxy)-3-methoxy-phenyl cyclohexyl ketone in methylene chloride with stirring for 2 hours at room temperature .
Industrial Production Methods
Industrial production methods for 4-(Benzyloxy)cyclohexylmethanone are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)cyclohexylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or reagents like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexylmethanones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(Benzyloxy)cyclohexylmethanone is widely used in scientific research due to its potential therapeutic and toxic effects. It is utilized in:
Chemistry: As an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: For investigating its effects on cellular processes and potential as a bioactive compound.
Medicine: Researching its potential therapeutic applications and toxicological profiles.
Industry: As a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)cyclohexylmethanone involves its interaction with molecular targets such as enzymes and receptors. It may modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate its detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl phenyl methanone
- (4-Bromo-2-hydroxyphenyl)cyclohexylmethanone
- Cyclohexyl (5-fluoro-2-hydroxyphenyl)methanone
Uniqueness
Compared to similar compounds, 4-(Benzyloxy)cyclohexylmethanone is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research purposes.
Properties
IUPAC Name |
cyclohexyl-(4-phenylmethoxycyclohexyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16/h1,3-4,7-8,17-19H,2,5-6,9-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOMVWCDSXMACW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2CCC(CC2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675687 |
Source
|
Record name | [4-(Benzyloxy)cyclohexyl](cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-06-6 |
Source
|
Record name | Cyclohexyl[4-(phenylmethoxy)cyclohexyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Benzyloxy)cyclohexyl](cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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